molecular formula C21H22N2OS B303915 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

カタログ番号 B303915
分子量: 350.5 g/mol
InChIキー: FAPUUAUVVNHOOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone inhibits BTK, a non-receptor tyrosine kinase that is essential for BCR signaling. BTK is activated upon BCR engagement, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cell malignancies. This compound has also been shown to inhibit other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. This compound also inhibits B-cell activation and proliferation, which are key processes in the development and progression of B-cell malignancies. In addition, this compound has been shown to modulate the immune microenvironment, promoting anti-tumor immunity and reducing immune suppression.

実験室実験の利点と制限

One of the main advantages of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its specificity for BTK, which reduces off-target effects and toxicity. This compound has also shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of this compound is its potential to induce resistance, which has been observed in some preclinical models. Further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it.

将来の方向性

Several future directions for the development and application of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone can be identified. First, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. The results of these trials will provide important information on the clinical utility of this compound. Second, combination therapies with this compound and other anti-cancer agents, such as immune checkpoint inhibitors, are being explored to enhance anti-tumor immunity and improve treatment outcomes. Third, the potential of this compound in other diseases, such as autoimmune disorders, is also being investigated. Finally, further studies are needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.

合成法

The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)amine to form the intermediate compound. The intermediate compound is further reacted with 4-dimethylaminopyridine and triethylamine to produce the final product, this compound.

科学的研究の応用

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has shown to be well-tolerated. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.

特性

分子式

C21H22N2OS

分子量

350.5 g/mol

IUPAC名

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C21H22N2OS/c1-13-8-10-14(11-9-13)19(24)20-18(22)16-12-15-6-4-2-3-5-7-17(15)23-21(16)25-20/h8-12H,2-7,22H2,1H3

InChIキー

FAPUUAUVVNHOOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

正規SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。